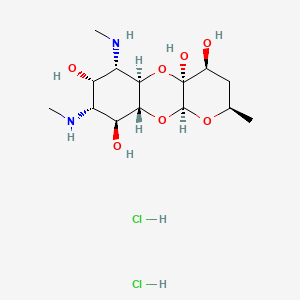

4-Deoxo-4-hydroxy Spectinomycin Dihydrochloride

Beschreibung

4-Deoxo-4-hydroxy Spectinomycin Dihydrochloride is a derivative of spectinomycin, an aminocyclitol antibiotic. Spectinomycin is known for its ability to inhibit bacterial protein synthesis by binding to the 30S subunit of the ribosome . This compound has been studied for its potential to overcome resistance mechanisms that affect spectinomycin, making it a valuable candidate for further research and development .

Eigenschaften

Molekularformel |

C14H28Cl2N2O7 |

|---|---|

Molekulargewicht |

407.3 g/mol |

IUPAC-Name |

(1R,3S,5R,7S,8S,10R,11S,12S,13R,14S)-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecane-7,8,12,14-tetrol;dihydrochloride |

InChI |

InChI=1S/C14H26N2O7.2ClH/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;/h5-13,15-20H,4H2,1-3H3;2*1H/t5-,6+,7-,8+,9+,10+,11-,12-,13+,14+;;/m1../s1 |

InChI-Schlüssel |

AUCVFMJYQIIYCF-UXALBSFZSA-N |

Isomerische SMILES |

C[C@@H]1C[C@@H]([C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O)O.Cl.Cl |

Kanonische SMILES |

CC1CC(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)O.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-Deoxo-4-hydroxy Spectinomycin Dihydrochloride involves the modification of the spectinomycin molecule. One of the key synthetic routes includes the Barton deoxygenation reaction, which is used to remove the 6-hydroxy group from spectinomycin . This reaction is typically carried out under specific conditions to ensure the selective removal of the hydroxy group without affecting other functional groups on the molecule . Industrial production methods for this compound would likely involve scaling up the Barton deoxygenation reaction and optimizing the reaction conditions to achieve high yields and purity .

Analyse Chemischer Reaktionen

4-Deoxo-4-hydroxy Spectinomycin Dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially enhancing its biological activity.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the hydroxy and amino groups on the spectinomycin scaffold .

Wissenschaftliche Forschungsanwendungen

4-Deoxo-4-hydroxy Spectinomycin Dihydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Deoxo-4-hydroxy Spectinomycin Dihydrochloride involves its binding to the 30S ribosomal subunit, similar to spectinomycin . By binding to this subunit, the compound inhibits bacterial protein synthesis, preventing the bacteria from producing essential proteins required for their growth and survival . This action makes it effective against a range of bacterial pathogens, including those resistant to other antibiotics .

Vergleich Mit ähnlichen Verbindungen

4-Deoxo-4-hydroxy Spectinomycin Dihydrochloride can be compared to other spectinomycin derivatives, such as:

6-Deoxyspectinomycin: Lacks the 6-hydroxy group, similar to 4-Deoxo-4-hydroxy Spectinomycin Dihydrochloride, but with different modifications.

Spectinamides: These compounds have additional aryl side chains that enhance their ribosomal binding and antimicrobial activity.

Aminomethyl Spectinomycins (amSPCs): These derivatives have modifications at the amino group, improving their activity against resistant bacterial strains.

The uniqueness of 4-Deoxo-4-hydroxy Spectinomycin Dihydrochloride lies in its specific deoxygenation at the 4-position, which may confer distinct advantages in terms of stability and activity compared to other derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.